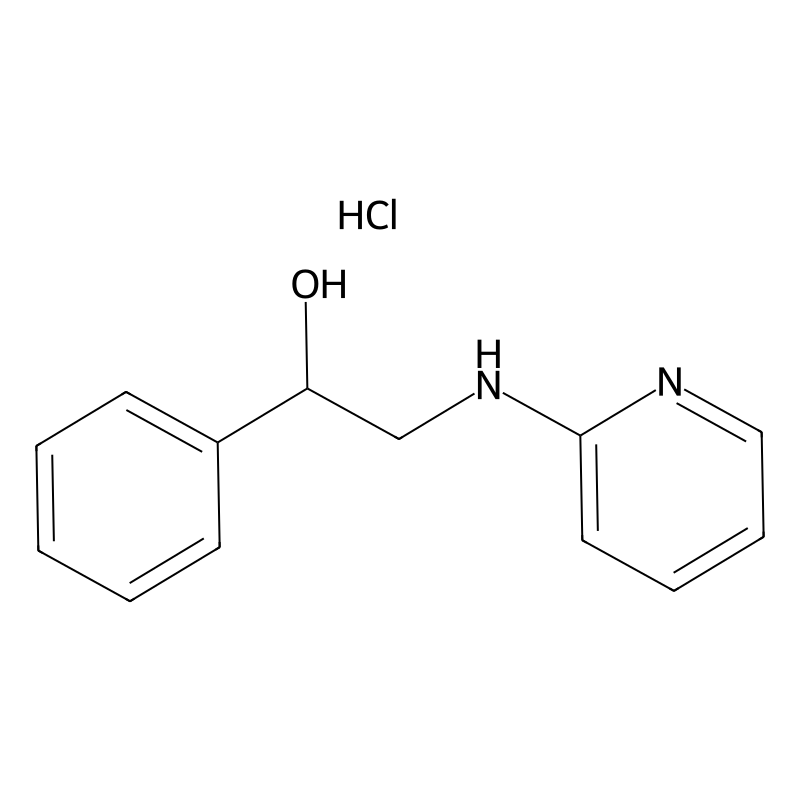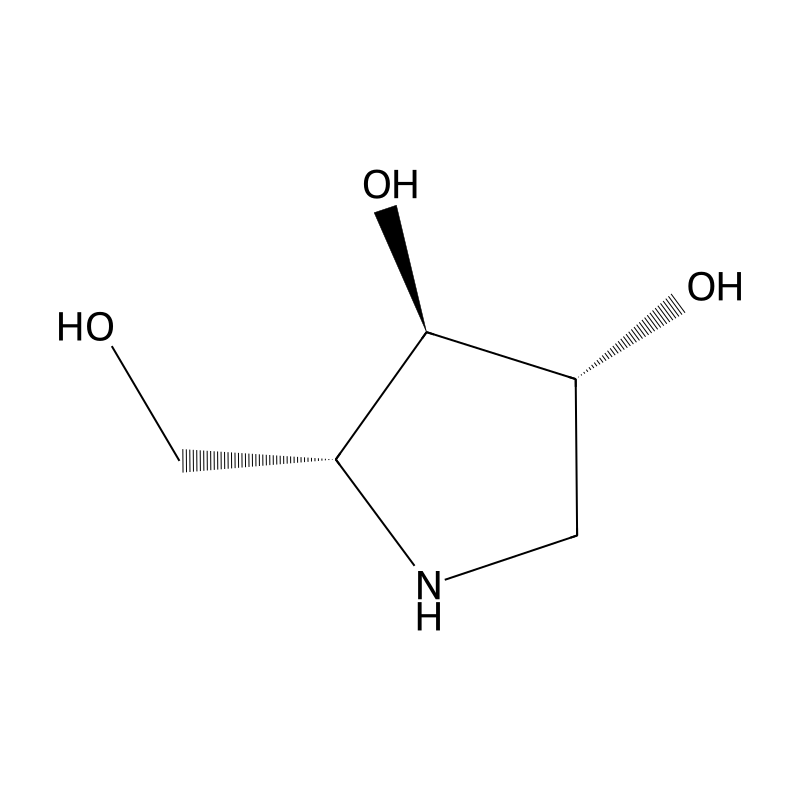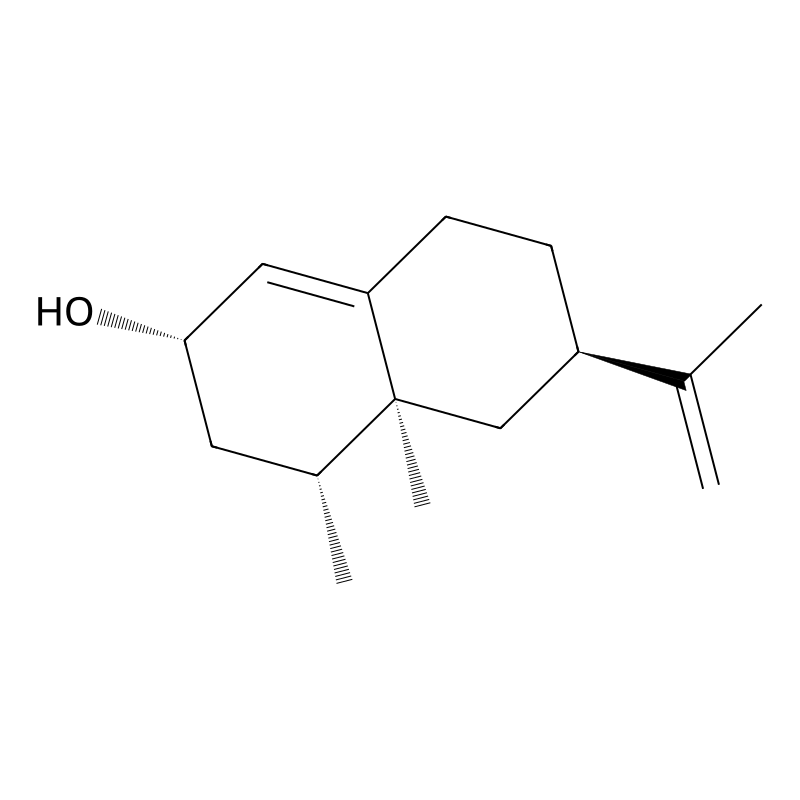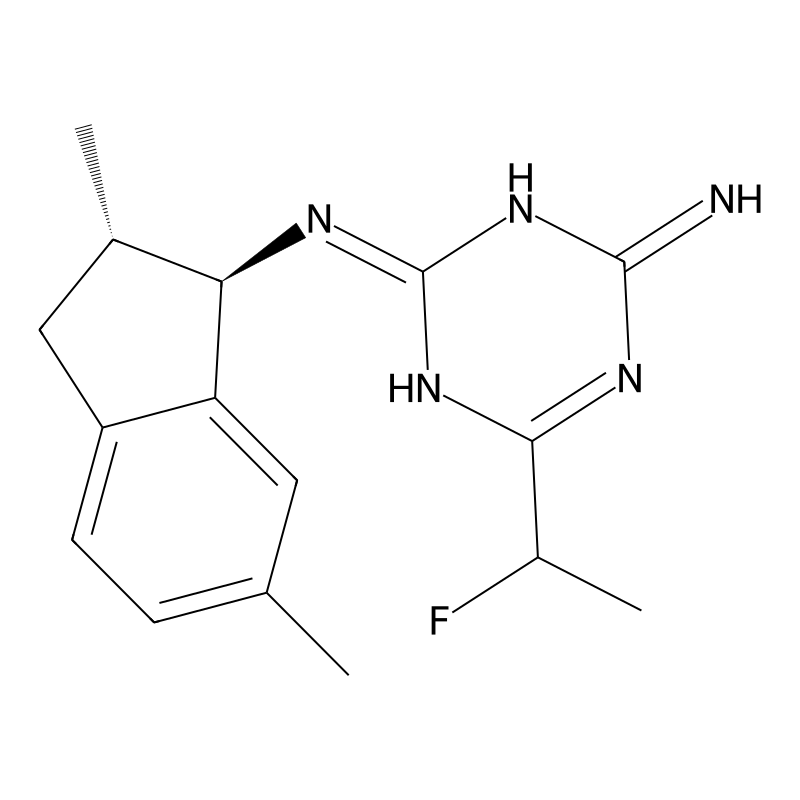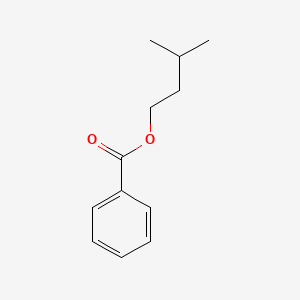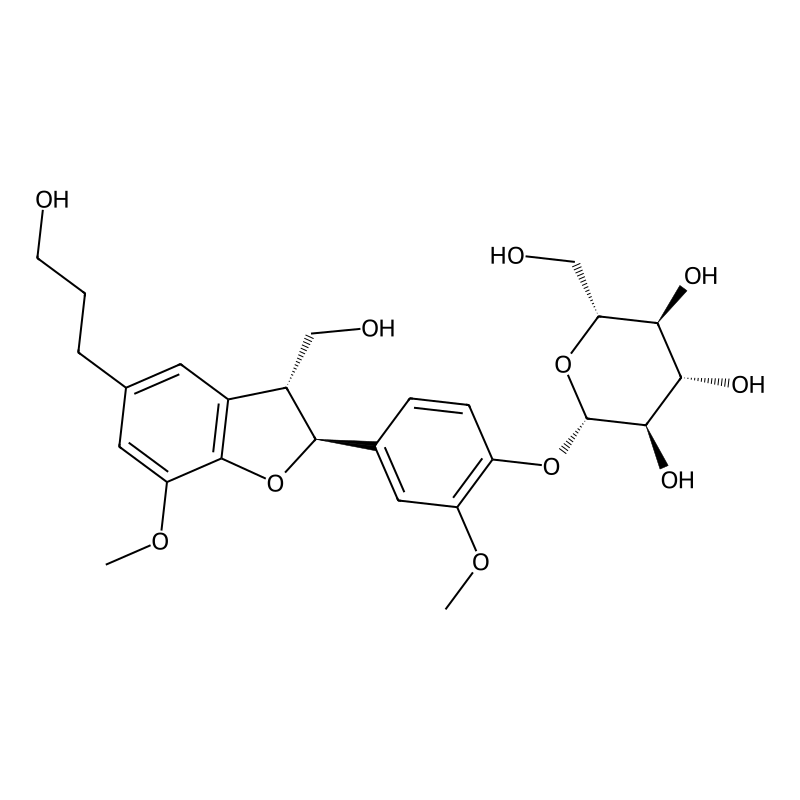Cacodylic acid
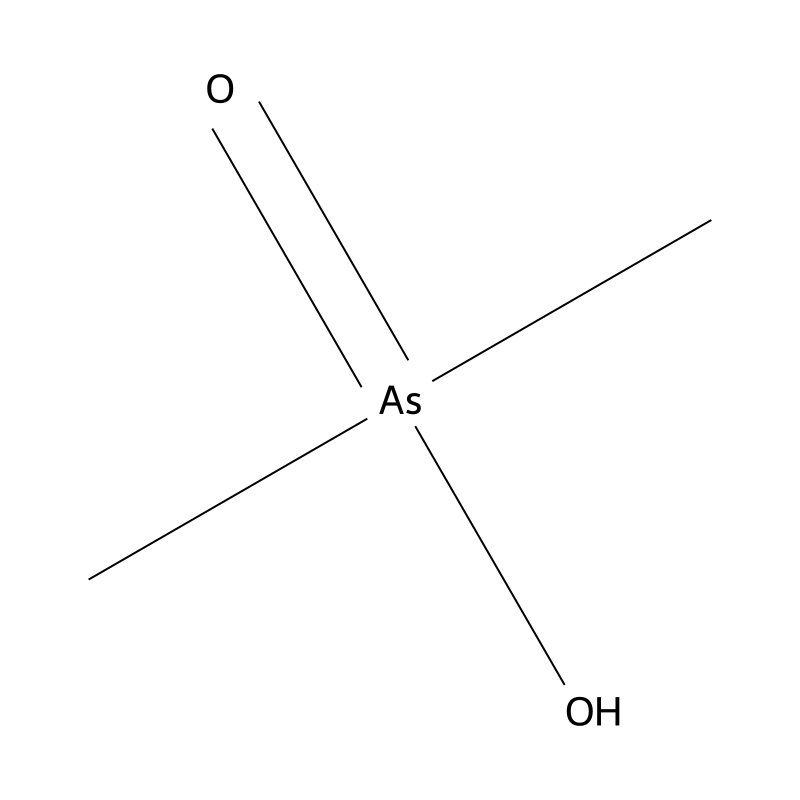
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in acetic acid
Soluble in ethanol; insoluble in diethyl ether
In water, 2X10+6 mg/l @ 25 °C.
Synonyms
Canonical SMILES
Description
Cacodylic acid, with the chemical formula , is an organoarsenic compound recognized as the simplest member of the arsinic acids family. It appears as a colorless to white crystalline solid, which is soluble in water and has been utilized in various applications, particularly in agriculture and biological research. This compound is notable for its buffering properties and its role in the preparation of biological samples for electron microscopy and protein crystallography .
Buffering Agent for Electron Microscopy
Cacodylic acid is a widely used buffering agent in electron microscopy (). It helps maintain the optimal pH level during the preparation and fixation of biological samples for transmission electron microscopy. This ensures the preservation of the sample's morphology and fine structures for detailed observation under the electron microscope [1].
Here's why cacodylic acid is a preferred choice:
- Suitable pH range: It offers a suitable pH range for biological samples, typically around 6.0-7.4 [1].
- Stability: Cacodylic acid exhibits good stability during the electron microscopy process [1].
- Compatibility: It is compatible with various staining techniques used in electron microscopy [1].
Substitute for Phosphates in Proteomics Research
Cacodylic acid can be employed as a substitute for phosphates in certain proteomics research applications (). This is because the presence of phosphate can interfere with subsequent steps in some proteomic workflows. Cacodylic acid provides a viable alternative that maintains the desired functionality while avoiding phosphate-related complications [2].
Cacodylic acid can be used to introduce arsenic atoms into proteins (). This technique, known as single-wavelength anomalous diffraction (SAD), is a valuable tool in protein crystallography. By incorporating arsenic atoms, researchers can determine the protein's three-dimensional structure with greater accuracy [2].
- Reduction with zinc and hydrochloric acid:
- Reaction with sulfur dioxide and hydroiodic acid:
These reactions illustrate the compound's reactivity and potential pathways for further chemical synthesis .
Cacodylic acid is highly toxic and poses significant health risks through ingestion, inhalation, or skin contact. The United States Environmental Protection Agency classifies all forms of arsenic as serious health hazards, with cacodylic acid being no exception. Its toxicity is underscored by its classification as a Group-A carcinogen by the United States Agency for Toxic Substances and Disease Registry . Moreover, cacodylic acid has been implicated in various biochemical transformations involving arsenic, which can affect biological systems adversely .
Historically, cacodylic acid was synthesized by combining arsenic trioxide with potassium acetate. This reaction produces cacodyl oxide and other related compounds. Modern synthetic methods may involve direct methylation of inorganic arsenic compounds or the reduction of other organoarsenic precursors . The synthesis of cacodylic acid is critical for its application in herbicides and biological research.
Cacodylic acid has found diverse applications, particularly in agriculture as a herbicide. Its derivatives, known as cacodylates, are commonly used to control weeds due to their effectiveness in disrupting plant growth processes. Additionally, cacodylic acid serves as a buffering agent in biological sample preparation for electron microscopy and protein crystallography . Historically, it was also used as a defoliant during military operations, notably under the name "Agent Blue" during the Vietnam War .
Studies have shown that cacodylic acid interacts with various biological systems, primarily through its toxicological effects. Research indicates that it can undergo biotransformation processes involving redox reactions and methylation pathways that convert inorganic arsenic into more complex organoarsenic compounds . These interactions are critical for understanding both the environmental impact of cacodylic acid and its potential effects on human health.
Cacodylic acid shares similarities with several other organoarsenic compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Dimethylarsine | A reduced form of cacodylic acid; highly volatile and toxic. | |
| Arsenic trioxide | An inorganic form of arsenic; less soluble than cacodylic acid but highly toxic. | |
| Sodium cacodylate | A salt derived from cacodylic acid; used as a herbicide and buffering agent. | |
| Monomethylarsine | A less stable compound compared to cacodylic acid; involved in methylation processes. | |
| Arsenobetaine | A naturally occurring organoarsenic compound; less toxic than cacodylic acid. |
Cacodylic acid is unique due to its specific structure that allows it to act effectively as both a herbicide and a buffering agent while presenting significant toxicity risks that necessitate careful handling .
Purity
Physical Description
Hygroscopic solid; [Merck Index] Colorless odorless hygroscopic solid; [CAMEO] White crystalline solid; [MSDSonline]
Solid
Color/Form
Colorless
TRICLINIC CRYSTALS
White; water solutions may be dyed blue
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
>200 °C
Heavy Atom Count
Density
Odor
Decomposition
Decomposed by powerful oxidizing or reducing agents.
Appearance
Melting Point
195 °C
Storage
UNII
GHS Hazard Statements
H301 (96%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (90%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
MEDICATION (VET): IN CHRONIC ECZEMA, ANEMIA AND AS A TONIC.
Dermatologic
MeSH Pharmacological Classification
Vapor Pressure
Pictograms


Acute Toxic;Environmental Hazard
Impurities
Other CAS
917-76-0
15132-04-4
Absorption Distribution and Excretion
IN 5 HEALTHY FOREST WORKERS EXPOSED TO CACODYLIC ACID DURING 2 MO PERIOD, URINARY ARSENIC WAS USED AS INDEX OF EXPOSURE.
... ROOT ABSORPTION OF THE MONOSODIUM SALT OF METHANEARSONIC ACID (MSMA), CACODYLIC ACID, ARSENATE, & ARSENITE FROM NUTRIENT SOLN (1X10-4 M) /WAS STUDIED/. THE ORDER OF CONCN IN ROOTS WAS ARSENATE /HIGHEST, THEN/ ARSENITE, METHANEARSONIC ACID, CACODYLIC ACID. HOWEVER ... IF THE RATIO OF ARSENICAL CONCN IN TOPS TO THAT IN THE ROOTS WAS A MEASURE OF TRANSPORT, CACODYLIC ACID WAS TRANSPORTED TO THE TOPS 5 TO 10 TIMES MORE RAPIDLY THAN METHANEARSONIC ACID, ARSENITE, OR ARSENATE. TOXICITY OF ARSENICALS WAS DIRECTLY PROPORTIONAL TO ROOT CONCN.
CACODYLIC ACID HAS ERYTHROCYTE AFFINITIES AS FOLLOWS: RAT HIGHEST, THEN RABBIT, THEN HUMAN.
For more Absorption, Distribution and Excretion (Complete) data for DIMETHYLARSENIC ACID (12 total), please visit the HSDB record page.
Metabolism Metabolites
INGESTION OF WINE CONTAINING 50 UG AS3+ & 13 UG AS5+ INCR URINE LEVELS OF AS3+, AS5+, & DIMETHYLARSINIC ACID IN HUMAN. AS3+ & 5+ LEVELS WERE NORMAL AFTER 20 HR, BUT DIMETHYLARSINIC ACID LEVELS WERE NOT NORMAL UNTIL 85 HR LATER.
METHANOBACTERIUM SPECIES (STRAIN M.OH) IN AN INCUBATION MIXTURE UNDER ANAEROBIC CONDITIONS REDUCED CACODYLIC ACID TO DIMETHYLARSINE IN ABSENCE OF A C-1 DONOR.
AFTER IV ADMIN OF INORG ARSENIC TO DOGS, METABOLITE DIMETHYLARSINIC ACID APPEARED RAPIDLY IN ERYTHROCYTES, THEN IN PLASMA. WITHIN 6 HR MOST ARSENIC REMAINING WAS DIMETHYLARSINIC ACID. BOTH INORG ARSENIC & DIMETHYLARSINIC ACID WERE RAPIDLY EXCRETED IN URINE.
For more Metabolism/Metabolites (Complete) data for DIMETHYLARSENIC ACID (11 total), please visit the HSDB record page.
Wikipedia
Biological Half Life
Use Classification
Methods of Manufacturing
MOST CACODYLIC ACID IS MADE COMMERCIALLY BY REACTING THE MONOSODIUM SALT OF METHANEARSONIC ACID WITH METHYL CHLORIDE @ 5 PSI & 80 °C ... .
By distilling a mixture of arsenic trioxide and potassium acetate, and oxidizing the resulting product with mercuric oxide.
... Prepared commercially by the alkylation of methanearsonic acid, disodium salt with methyl chloride, followed by addition of hydrochloric acid ... .
General Manufacturing Information
CACODYLIC ACID WAS KNOWN PRIOR TO 1900 & WAS USED MEDICALLY. ... CACODYLIC ACID PROVED TO BE A BETTER SOIL STERILIZER THAN METHANEARSONIC ACID, SODIUM ARSENITE, & SEVERAL OTHER ... & /WITH/ DALAPON SPRAYS CONTROLLED ORCHARDGRASS & KENTUCKY BLUEGRASS.
Used as a directed spray, postemergence. Rates: 3 to 10 lb/acre. Mix with water plus 2 qt surfactant per 100 gal of solution and apply at 40 gallons per acre. All formulations are 100% water soluble.
Analytic Laboratory Methods
ANALYSIS & SPECIATION OF ARSENIC IN ... SOIL SAMPLES TREATED WITH ARSENICAL HERBICIDES WAS CARRIED OUT BY EMISSION SPECTROMETRY.
NIOSH Method 5022. Determination of Organic Arsenic by Ion Chromatography/Hydride Atomic Absorption. This method is applicable to air samples. The compounds covered by this method are: methylarsonic acid, dimethylarsinic acid, and p-aminophenyl arsenic acid. Detection limit is unspecified.
Clinical Laboratory Methods
In studies on arsenic exposure and its monitoring, a method for the selective determination of dimethylarsinic acid in urine was developed. The method is based on the ion-pair chromatographic separation of arsenic species and continuous hydride generation for the determination of arsenic in the chromatographic effluent by atomic absorption spectrometry. The chromatographic separation was completed within 4 min by using Bu4N+ in phosphate buffer as the ion-pairing agent and a C18 reversed-phase column. The detection limit was 4.7 ug/cu dm of arsenic dimethylarsinic acid. This detection limit is not low enough to detect the lowest levels of these arsenic species in the urine of unexposed subjects. However, accurate measurement of the concn due to occupational exposure is easily achieved.
DIMETHYLARSINIC ACID WAS DETERMINED IN BLOOD & URINE OF ANIMALS BY GC WITH FLAME-IONIZATION DETECTION OR THERMIONIC SPECIFIC DETECTION FOLLOWING PREPN OF STABLE LIPOPHILIC DERIVATIVES.
GC/MASS SPECTROMETRY WAS USED TO DETERMINE DIMETHYLATED ARSENIC IN BLOOD, URINE, AND FECES OF RATS. /Dimethylated arsenic/
FRACTIONAL DETERMINATION OF URINARY DIMETHYLARSENIC ACID & OTHER ARSENIC COMPD BY REDN VOLATILIZATION & ATOMIC ABSORPTION SPECTROPHOTOMETRY.
Storage Conditions
DO NOT STORE NEAR FERTILIZERS, SEEDS, INSECTICIDES, /OR/ FUNGICIDES.
Interactions
Stability Shelf Life
Dates
Urinary arsenic and heart disease mortality in NHANES 2003-2014
Anne E Nigra, Katherine A Moon, Miranda R Jones, Tiffany R Sanchez, Ana Navas-AcienPMID: 34090890 DOI: 10.1016/j.envres.2021.111387
Abstract
Evidence evaluating the prospective association between low-to moderate-inorganic arsenic (iAs) exposure and cardiovascular disease in the general US population is limited. We evaluated the association between urinary arsenic concentrations in National Health and Nutrition Examination Survey (NHANES) 2003-2014 and heart disease mortality linked from the National Death Index through 2015.We modeled iAs exposure as urinary total arsenic and dimethylarsinate among participants with low seafood intake, based on low arsenobetaine levels (N = 4990). We estimated multivariable adjusted hazard ratios (HRs) for heart disease mortality per interquartile range (IQR) increase in urinary arsenic levels using survey-weighted, Cox proportional hazards models, and evaluated flexible dose-response analyses using restricted quadratic spline models. We updated a previously published relative risk of coronary heart disease mortality from a dose-response meta-analysis per a doubling of water iAs (e.g., from 10 to 20 μg/L) with our results from NHANES 2003-2014, assuming all iAs exposure came from drinking water.
A total of 77 fatal heart disease events occurred (median follow-up time 75 months). The adjusted HRs (95% CI) of heart disease mortality for an increase in urinary total arsenic and DMA corresponding to the interquartile range were 1.20 (0.83, 1.74) and 1.18 (0.68, 2.05), respectively. Restricted quadratic splines indicate a significant association between increasing urinary total arsenic and the HR of fatal heart disease for all participants at the lowest exposure levels <4.5 μg/L. The updated pooled relative risk of coronary heart disease mortality per doubling of water iAs (μg/L) was 1.16 (95% CI 1.07, 1.25).
Despite a small number of events, relatively short follow-up time, and high analytical limits of detection for urinary arsenic species, iAs exposure at low-to moderate-levels is consistent with increased heart disease mortality in NHANES 2003-2014 although the associations were only significant in flexible dose-response models.
Distribution and chemical speciation of arsenic in different sized atmospheric particulate matters
Jin Xie, Xiao-Dong Niu, Jiao-Jiao Xie, Kai-Qiang He, Meng-Dan Shi, Su-Juan Yu, Chun-Gang Yuan, Jing-Fu LiuPMID: 34465424 DOI: 10.1016/j.jes.2021.02.010
Abstract
The distribution and chemical speciation of arsenic (As) in different sized atmospheric particulate matters (PMs), including total suspended particles (TSP), PM, and PM
, collected from Baoding, China were analyzed. The average total mass concentrations of As in TSP, PM
, and PM
were 31.5, 35.3, and 54.1 µg/g, respectively, with an order of PM
>PM
> TSP, revealing that As is prone to accumulate on fine particles. Due to the divergent toxicities of different As species, speciation analysis of As in PMs is further conducted. Most of previous studies mainly focused on inorganic arsenite (iAs
), inorganic arsenate (iAs
), monomethylarsonate (MMA), and dimethylarsinate (DMA) in PMs, while the identification and sensitive quantification of trimethylarsine oxide (TMAO) were rarely reported. In this study, a high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry system was optimized for As speciation including TMAO in PMs. An anion exchange column was used to separate MMA, DMA and iAs
, while a cation exchange column to separate TMAO and iAs
. Results showed that iAs
was the dominate component in all the samples, corresponding to a portion of 79.2% ± 9.3% of the total extractable species, while iAs
, TMAO and DMA made up the remaining 21%. Our study demonstrated that iAs
accounted for about 14.4% ± 11.4% of the total extracted species, with an average concentration of 1.7 ± 1.6 ng/m
. It is worth noting that TMAO was widely present in the samples (84 out of 97 samples), which supported the assumption that TMAO was ubiquitous in atmospheric particles.
Metabolic and residual characteristic of different arsenic species contained in laver during mouse digestion
YongChen Wu, Huang Zhang, KaiTeng Wang, Wei Chen, ZhiFeng Liu, Lian Chen, XuSheng Wang, FengFu Fu, GuiDi YangPMID: 34171799 DOI: 10.1016/j.scitotenv.2021.148434
Abstract
Laver is one of the major arsenic contributors to human diets. The study on metabolic and residual characteristic of each arsenic species contained in laver is important to scientifically assess the intake risk of arsenic in the laver. The metabolic and residual characteristic of main arsenic species in laver, namely arsenate [As(V)], dimethylarsinic acid [DMA(V)] and two arsenosugars, was investigated by mouse experiments in this study. The results showed that the intake of higher-dose laver did not lead to a notable increase of As(V) concentration in mouse muscle/organs and feces. In contrast, DMA(V) excretion in feces and DMA(V) residue in muscle/organs showed a close correlation with laver-dose intake. Most DMAsSugarMethoxy was translated into other arsenic species and then was together excreted out via mouse feces; two dominant arsenic species, arsenosugar DMAsSugarMethoxy and DMAsSugarPhosphate, were not detected in mouse muscle/organs after 20-Day or 30-Day feeding whether in lower-dose laver groups containing 1/36 (mass ratio) of the laver in mouse feed or higher-dose laver groups containing 1/6 (mass ratio) of the laver in mouse feed. About 65-77% of total arsenic digested by mouse was excreted out via feces; only 0.12-0.78% of it was accumulated in mouse organs/muscle. The results of this study provided valuable knowledge for comprehending the stability and metabolic characteristics of different arsenic species from Fujian laver in vivo, also for more scientifically assessing the intake risk of arsenic in laver.Stability, preservation and storage of As(iii), DMA, MMA and As(v) in water samples
Christoph-Cornelius Brombach, Shaun T Lancaster, Matthew A Dexter, K Clive Thompson, Warren T CornsPMID: 34164635 DOI: 10.1039/d1ay00743b
Abstract
Correct handling and preservation of water samples is crucial to ensure their integrity for arsenic speciation measurements. ISO TS 19620:2018 is a method for the determination of arsenic(iii) and arsenic(v) species in waters by liquid chromatography (LC) coupled to inductively coupled plasma mass spectrometry (ICP-MS) or hydride generation atomic fluorescence spectrometry (HG-AFS). During the development of this method, a study was performed to establish the best practices for storage and preservation of samples to maintain the integrity of the arsenic speciation and stability. Four arsenic species were studied: arsenite (As(iii)), arsenate (As(v)), monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) in three different water types: deionised water, mineral water and natural river water. The effect of sample bottle material, light, storage temperature, and acidification were evaluated. When samples are acidified and refrigerated, they can reliably be stored for up to 12 weeks without significantly affecting the arsenic concentration and speciation. The sample bottle material and light had no affect on the speciation integrity or stability.Variations of arsenic forms and the role of arsenate reductase in three hydrophytes exposed to different arsenic species
Haijuan Wang, Suping Cui, Li Ma, Zhongzhen Wang, Hongbin WangPMID: 34171691 DOI: 10.1016/j.ecoenv.2021.112415
Abstract
In order to understand the mechanisms of arsenic (As) accumulation and detoxification in aquatic plants exposed to different As species, a hydroponic experiment was conducted and the three aquatic plants (Hydrilla verticillata, Pistia stratiotes and Eichhornia crassipes) were exposed to different concentrations of As(III), As(V) and dimethylarsinate (DMA) for 10 days. The biomass, the surface As adsorption and total As adsorption of three plants were determined. Furthermore, As speciation in the culture solution and plant body, as well as the arsenate reductase (AR) activities of roots and shoots, were also analyzed. The results showed that the surface As adsorption of plants was far less than total As absorption. Compared to As(V), the plants showed a lower DMA accumulation. P. stratiotes showed the highest accumulation of inorganic arsenic but E. crassipes showed the lowest at the same As treatment. E. crassipes showed a strong ability to accumulate DMA. Results from As speciation analysis in culture solution showed that As(III) was transformed to As(V) in all As(III) treatments, and the oxidation rates followed as the sequence of H. verticillata>P. stratiotes>E. crassipes>no plant. As(III) was the predominant species in both roots (39.4-88.3%) and shoots (39-86%) of As(III)-exposed plants. As(V) and As(III) were the predominant species in roots (37-94%) and shoots (31.1-85.6%) in As(V)-exposed plants, respectively. DMA was the predominant species in both roots (23.46-100%) and shoots (72.6-100%) in DMA-exposed plants. The As(III) contents and AR activities in the roots of P. stratiotes and in the shoots of H. verticillata were significantly increased when exposed to 1 mg·Lor 3 mg·L
As(V). Therefore, As accumulation mainly occurred via biological uptake rather than physicochemical adsorption, and AR played an important role in As detoxification in aquatic plants. In the case of As(V)-exposed plants, their As tolerance was attributed to the increase of AR activities.
Dynamics of Dimethylated Monothioarsenate (DMMTA) in Paddy Soils and Its Accumulation in Rice Grains
Jun Dai, Chuan Chen, A-Xiang Gao, Zhu Tang, Peter M Kopittke, Fang-Jie Zhao, Peng WangPMID: 34110124 DOI: 10.1021/acs.est.1c00133
Abstract
Arsenic species transformation in paddy soils has important implications for arsenic accumulation in rice grains and its safety to the consumers. Methylated thioarsenates including highly toxic dimethylated monothioarsenate (DMMTA) have been detected in paddy soils, but their production and dynamics remain poorly understood. In the present study, we first optimized a HPLC-ICP-MS method to quantify methylated thioarsenate species. Using this method together with 10 mM diethylenetriamine pentaacetate (DTPA) to preserve As speciation, we investigated methylated thioarsenate species in porewaters of seven As-contaminated soils incubated under flooded conditions and of two paddy fields. DMMTA was the main methylated thioarsenate species in the porewaters in both incubated soils and paddy fields, with concentrations ranging from 0.2 to 36.2 μg/L and representing ca. 58% of its precursor dimethylarsenate (DMA). The temporal production and dynamics of DMMTA were linked with the DMA concentrations. When soils were drained, DMMTA was converted to DMA. In the two paddy fields, DMMTA concentrations in rice grains were 0.4-10.1 μg/kg. Addition of sulfur fertilizer and rice straw incorporation increased grain DMMTA by 9-28%. These results suggest that DMMTA is an important As species in paddy soils and can accumulate in rice grains, presenting a risk to food safety and human health.Arsenic speciation in rice samples for trace level determination by high performance liquid chromatography-inductively coupled plasma-mass spectrometry
Semih Kara, Dotse Selali Chormey, Ahmet Saygılar, Sezgin BakırderePMID: 33831825 DOI: 10.1016/j.foodchem.2021.129706
Abstract
Six arsenic species, namely arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), arsenobetaine (AsB) and arsenocholine (AsC) were speciated using a combination of high-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS). Under optimum chromatographic conditions, six arsenic species were well separated, and the performance of the combined system (HPLC-ICP-MS) for the species was determined. The limits of detection were calculated in the range of 0.14-0.29 ng/mL, and the corresponding quantification limits ranged between 0.45 and 0.97 ng mLfor the species. Spike recovery experiments performed on rice samples were used to validate the method's applicability to complex matrices. The recovery results calculated ranged between 93 and 109%, validating the method's applicability. Triplicate measurements for all spiked samples recorded percent relative standard deviation values below 10%.
Cacodylate Sensors and their Application in the Determination of Amino Acid Levels in Biological Samples
Hisham S M Abd-Rabboh, Ayman H Kamel, Fuziah H A AlshehriPMID: 33751065 DOI: 10.1093/jaoacint/qsaa098
Abstract
The importance of recognizing and quantifying chemical anions/cations found in various types of samples, including environmental and biological samples, has been extensively studied. Recent findings suggest the possibility of health risks caused by organic compound dimethylarsinic acid (DMAs) rather than its inorganic arsenic metabolite.This article aims to fabricate polymeric-membrane electrochemical sensors with high sensitivity and selectivity for the cacodylic acid sodium salt dimethylarsinate (DMAs) based on silver diethyldithiocarbamate (AgDDTC) and CuIIphthalocyanine (CuPC) as novel neutral carriers and their applications.
DMAs calibration relations and titrations were carried out using a potentiometric workstation equipped with a double-junction reference electrode, in conjunction with the fabricated working electrodes.
Sensors revealed fast and stable anionic response with near-Nernstian slopes (-38.6 ± 0.9 and -31.5 ± 0.6 mV/decade), within concentration ranges (1.7 × 10-5 -1.0 × 10-2 and 3.0 × 10-5 -1.0 × 10-2 M) and detection limits (1.0 × 10-5 and 1.6 × 10-5 M) for AgDDTC- and CuPC-based sensors, respectively. Sensors are characterized by extended life-time, signal stability, high precision and short response times. Selectivity for the cacodylate anion over most common anions was tested for the proposed electrodes. Sensors were satisfactorily applied for DMAs quantification in biological matrices with recoveries ranging between 96.2 and 99.0%. Membrane sensors were interfaced with a flow-through system for continuous monitoring of DMAs. The sensors were tested for the assay of different amino acids based on their reaction with cacodylate, where reaction end points were monitored with the proposed electrodes using direct potentiometric determination and flow injection analysis (FIA).
Potentiometric ion-selective PVC-membrane electrodes based on silver diethyldithiocarbamate (AgDDTC) and CuIIphthalothyanine (CuPC) provide adequate and reliable means for the determination of dimethylarsenate anion (cacodylate anion, DMAs). These membrane electrodes are easy to manufacture, they have the advantages of high selectivity and sensitivity, broad dynamic ranges, low detection limits, quick response times and cost effectiveness. Such properties make these sensors suitable for the assay of DMAs levels in aqueous solutions by direct potentiometry, flow injection and potentiometric titration, as well as in monitoring of the titration end points of the reactions between various amino acids and DMAs anion in aqueous solutions.
Simple electrochemical membranes for dimethylarsinate (DMAs) were prepared, based on diethyldithiocarbamate (AgDDTC) and CuIIphthalocyanine (CuPC). - DMAs sensors were fabricated in two different modules: batch (for static) and flow-through (for hydrodynamic) approaches. - Levels of DMAs were determined in spiked biological samples. - AgDDTC-based sensors were successfully applied in the determination of several amino acids via potentiometric titration with DMAs.
Monomethylated arsenic was the Major methylated arsenic in Red blood cells of acute promyelocytic leukemia patients treated with arsenic trioxide
Sixun Guo, Xinyu Wang, Chunlu Gao, Zhiqiang Wu, Hongzhu Chen, Liwang Lin, Meihua Guo, Yanhui Gao, Xin HaiPMID: 33865921 DOI: 10.1016/j.toxlet.2021.04.005
Abstract
Arsenic trioxide (ATO) has been successfully applied in the treatment of acute promyelocytic leukemia (APL). Arsenic metabolites including inorganic arsenic and methylated arsenic could lead to different toxicity and curative effect. This study aims to establish a method to determine arsenic species in red blood cells (RBCs), clarify the distribution characteristics of arsenic species in RBCs.Steady state blood samples were collected from 97 APL patients. H
O
and HClO
were used to release the hemoglobin bounding arsenic and precipitate protein. Arsenite (iAs
), arsenate (iAs
), monomethylarsonic acid (MMA
) and dimethylarsinic acid (DMA
) in plasma and RBCs were detected by HPLC-HG-AFS. Free and bound arsenic species in RBCs were separated by 30 kDa molecular mass cutoff filters and determined to evaluate hemoglobin binding capacity of different arsenic species.
The method was validated with accuracy ranged from 84.75% to 104.13%. Arsenic species in RBCs followed the trend iAs > MMA > DMA (p < 0.01), while the concentration of DMA was significantly higher than iAs and MMA in plasma (p < 0.01). The correlation between iAs concentration in plasma and corresponding RBCs arsenic level was weak. And the concentrations of DMA and MMA in plasma were moderately positive correlated with those in RBCs. Hemoglobin-binding ratios of iAs, MMA and DMA were all over 70 %.
In this study, we provided a reliable method to determine arsenic species in RBCs of APL patients treated with ATO by HPLC-HG-AFS. It was confirmed that the concentration of DMA is the highest in plasma, while MMA is the most predominant methylated arsenic in RBCs. High affinity of MMA with human Hb was responsible for the accumulation of arsenic in RBCs of APL patients.
Arsenic Exposure, Arsenic Metabolism, and Glycemia: Results from a Clinical Population in New York City
Fen Wu, Yu Chen, Ana Navas-Acien, Michela L Garabedian, Jane Coates, Jonathan D NewmanPMID: 33916749 DOI: 10.3390/ijerph18073749
